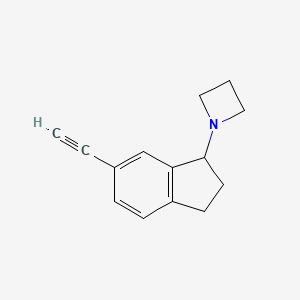
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethynyl group attached to the indene moiety, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine involves several steps. One common method includes the reaction of 6-ethynyl-2,3-dihydro-1H-indene with azetidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The ethynyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and exhibit similar chemical properties and reactivity.
Azetidine derivatives: Compounds containing the azetidine ring also show comparable chemical behavior and potential biological activities.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-2-11-4-5-12-6-7-14(13(12)10-11)15-8-3-9-15/h1,4-5,10,14H,3,6-9H2 |
InChI Key |
RRCYGJFJBWZHKT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(CCC2N3CCC3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
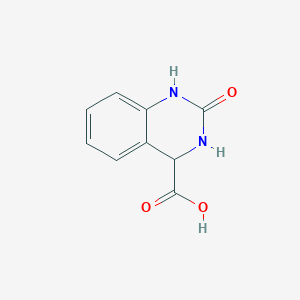

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
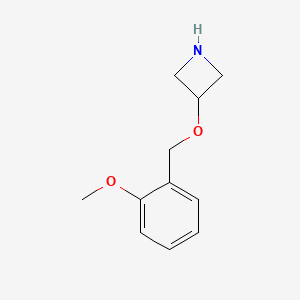
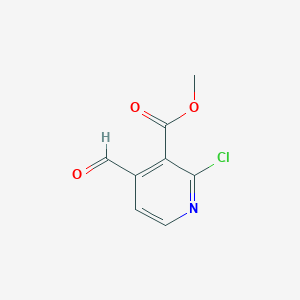
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
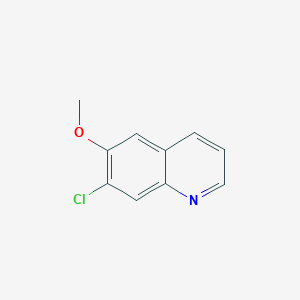


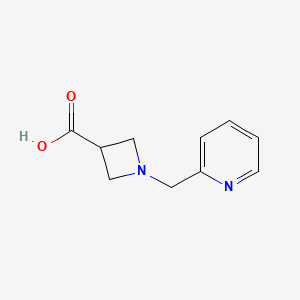

![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)
